3-(Chlorosulfonyl)-5-fluorobenzoic acid
Overview
Description
“3-(Chlorosulfonyl)-5-fluorobenzoic acid” is a type of organic compound known as a sulfonyl halide . It has a molecular weight of 220.63 . It’s used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorosulfonyl group and a carboxylic acid group attached to it . The exact positions of these groups on the benzene ring could not be determined from the available resources.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 220.63 . More specific physical and chemical properties are not available in the resources.Scientific Research Applications
Organic Synthesis and Material Science
- Intermediate for Organic Synthesis : Derivatives like 3-borono-5-fluorobenzoic acid serve as intermediates in organic synthesis, particularly in Suzuki aryl-coupling reactions to synthesize olefins, styrenes, and biphenyl derivatives. These compounds are applied in the synthesis of various natural products and organic materials, highlighting the role of fluorinated benzoic acids in enhancing synthetic routes for industrial production (Sun Hai-xia et al., 2015).
Environmental Science and Biodegradation
- Biodegradation Studies : Research into the biodegradation of fluorobenzoates, like 3-fluorobenzoate, by specific microorganisms, such as Sphingomonas sp., demonstrates the capacity for environmental remediation of fluoroaromatic compounds. These studies provide insights into microbial pathways capable of degrading potentially toxic intermediates, which is crucial for understanding environmental impacts and potential bioremediation applications (F. Boersma et al., 2004).
Analytical Chemistry
- Spectroscopic Studies and Analytical Applications : Investigations on the adsorption of fluorobenzoic acids on metal surfaces, such as gold electrodes, using spectroscopic techniques (IR, UV-visible spectroscopy) contribute to our understanding of molecular interactions and adsorption mechanisms. These findings have implications for developing analytical methods and understanding the electrochemical behaviors of fluorinated compounds in various environments (Y. Ikezawa & Aya Nagai, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that sulfonyl chlorides, a group to which this compound belongs, are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and other compounds .
Mode of Action
The mode of action of 3-(Chlorosulfonyl)-5-fluorobenzoic acid is likely based on its reactivity as a sulfonyl chloride. In general, sulfonyl chlorides can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The fluorine atom on the benzene ring may also influence the compound’s reactivity, possibly making the compound more electrophilic and thus more reactive towards nucleophiles .
Biochemical Pathways
The compound could potentially be involved in various biochemical reactions due to its reactivity as a sulfonyl chloride .
Pharmacokinetics
The properties of the compound, such as its reactivity and potential for forming various derivatives, could influence its pharmacokinetic profile .
Result of Action
Given its reactivity, the compound could potentially form various derivatives within biological systems, which could have diverse effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of nucleophiles, and the temperature, among others .
Properties
IUPAC Name |
3-chlorosulfonyl-5-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)6-2-4(7(10)11)1-5(9)3-6/h1-3H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIVFRSZWFNOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912577-43-6 | |
Record name | 3-(chlorosulfonyl)-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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